molecular formula C27H41NO11 B12280697 Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate

Cat. No.: B12280697
M. Wt: 555.6 g/mol
InChI Key: PUGQUJMKWXZXSP-UHFFFAOYSA-N
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Description

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is a complex organic compound with the molecular formula C27H41NO11 and a molecular weight of 555.61 g/mol . This compound is characterized by its unique structure, which includes multiple ethoxycarbonyl and ethoxymethyl groups attached to a central carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate typically involves the reaction of benzyl carbamate with tris(2-(ethoxycarbonyl)ethoxymethyl)methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The ethoxycarbonyl and ethoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Ethyl carbamate
  • Methyl carbamate

Uniqueness

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is unique due to its multiple ethoxycarbonyl and ethoxymethyl groups, which provide enhanced stability and reactivity compared to simpler carbamates. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-[3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO11/c1-4-36-23(29)12-15-33-19-27(20-34-16-13-24(30)37-5-2,21-35-17-14-25(31)38-6-3)28-26(32)39-18-22-10-8-7-9-11-22/h7-11H,4-6,12-21H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGQUJMKWXZXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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